molecular formula C10H11FN2O B2909476 1-(3-Fluorobenzyl)imidazolidin-2-one CAS No. 60927-96-0

1-(3-Fluorobenzyl)imidazolidin-2-one

Cat. No.: B2909476
CAS No.: 60927-96-0
M. Wt: 194.209
InChI Key: BYPWMGDKNNDCKU-UHFFFAOYSA-N
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Description

1-(3-Fluorobenzyl)imidazolidin-2-one is a chemical compound with the molecular formula C₁₀H₁₁FN₂O. It belongs to the class of imidazolidinones, which are five-membered cyclic ureas. This compound is characterized by the presence of a fluorobenzyl group attached to the imidazolidinone ring. Imidazolidinones are known for their diverse applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Fluorobenzyl)imidazolidin-2-one can be synthesized through various methods. One common approach involves the reaction of 3-fluorobenzylamine with ethyl isocyanate, followed by cyclization to form the imidazolidinone ring. The reaction typically occurs under mild conditions, such as room temperature, and may require a catalyst to enhance the reaction rate .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorobenzyl)imidazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3-Fluorobenzyl)imidazolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Fluorobenzyl)imidazolidin-2-one involves its interaction with specific molecular targets. The fluorobenzyl group enhances the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The imidazolidinone ring provides structural stability and contributes to the compound’s overall bioactivity .

Comparison with Similar Compounds

  • 1-(4-Fluorobenzyl)imidazolidin-2-one
  • 1-(2-Fluorobenzyl)imidazolidin-2-one
  • 1-(3-Chlorobenzyl)imidazolidin-2-one

Uniqueness: 1-(3-Fluorobenzyl)imidazolidin-2-one is unique due to the specific position of the fluorine atom on the benzyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The presence of the fluorine atom at the 3-position may enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development .

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O/c11-9-3-1-2-8(6-9)7-13-5-4-12-10(13)14/h1-3,6H,4-5,7H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYPWMGDKNNDCKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 21.5 g (0.25 mole) portion of 2-imidazolidinone in 150 ml of dimethylsulfoxide was treated with 34.5 g (0.25 mole) of potassium carbonate, 20 g (0.12 mole) of potassium iodide and 36.3 g (0.25 mole) of 3-fluorobenzyl chloride. The reaction mixture was heated with rapid stirring to 100° over 0.3 hours, held at 100° for 1.8 hours and poured with rapid stirring into 1.5 l of cold water. The aqueous mixture was extracted with 1.3 l of chloroform. The chloroform extract was washed with 500 ml of water, dried over magnesium sulfate overnight and filtered. The filtrate was concentrated to dryness to give 46 g (94%) of a light green semi-solid. The crude product was washed with 125 ml of ether, filtered and air dried to give 13.5 g (28%) of a white solid, m.p. 103°-105°.
Quantity
0 (± 1) mol
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34.5 g
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reactant
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20 g
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reactant
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36.3 g
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reactant
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150 mL
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solvent
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Quantity
1.5 L
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Reaction Step Two

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